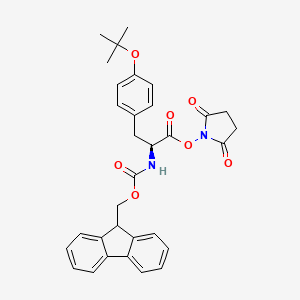

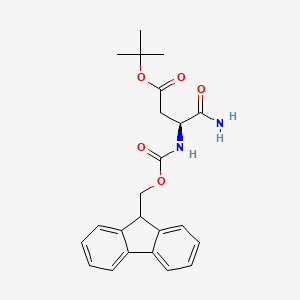

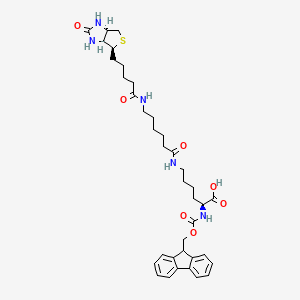

Fmoc-Asp(OBut)-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Asp(OBut)-NH2 is a compound used in the field of biochemistry and pharmaceutical research. It is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins. This compound has been extensively studied for its various properties and applications in scientific research.

Applications De Recherche Scientifique

Ingénierie tissulaire osseuse

Le Fmoc-Asp(OBut)-NH2 a été utilisé dans le domaine de l'ingénierie tissulaire osseuse {svg_1}. Plus précisément, il a été démontré qu'un résidu aspartique (Asp) doublement protégé avec des groupes protecteurs de fluorenylméthoxycarbonyle (Fmoc) conduisait à la formation de structures fibreuses bien ordonnées {svg_2}. Ces structures sont ciblées vers la liaison au calcium et agissent comme des points de nucléation pour la liaison des groupes phosphate disponibles {svg_3}. La viabilité cellulaire, la prolifération et la différenciation ostéogénique des cellules pré-ostéoblastiques cultivées sur l'hydrogel formé dans diverses conditions démontrent que la formation d'hydrogel dans des solutions de CaCl2 et de CaCl2-Na2HPO4 conduit respectivement à la liaison des ions calcium sur les hydrogels et à l'enrichissement en groupes phosphate, rendant ces hydrogels mécaniquement stables en échafaudages ostéo-inductifs pour l'ingénierie tissulaire osseuse {svg_4}.

Auto-assemblage en hydrogels

Le composé this compound peut s'auto-assembler en nanostructures biocompatibles et stables qui conviennent aux applications d'ingénierie tissulaire {svg_5}. De nombreux acides aminés et petits peptides modifiés avec des groupes protecteurs présentent une auto-assemblage relativement rapide et présentent des propriétés physicochimiques remarquables conduisant à des réseaux tridimensionnels (3D), au piégeage de molécules de solvant et à la formation d'hydrogels {svg_6}.

Biominéralisation

Les structures fibreuses auto-assemblantes de this compound sont ciblées vers la liaison au calcium et agissent comme des points de nucléation pour la liaison des groupes phosphate disponibles {svg_7}. Cette propriété en fait un candidat potentiel pour des applications en biominéralisation.

Formation d'hydrogel injectable

Il a été démontré que le this compound forme des hydrogels injectables {svg_8}. Ces hydrogels peuvent être utilisés dans diverses applications biomédicales, notamment l'administration de médicaments et l'ingénierie tissulaire.

Ostéogenèse

Les hydrogels formés par this compound se sont avérés être ostéo-inductifs, ce qui signifie qu'ils peuvent stimuler la différenciation des cellules progénitrices en cellules formant des os {svg_9}. Cela les rend utiles dans les applications liées à la régénération et à la réparation osseuses.

Bloc de construction pour les matériaux à base de peptides

L'auto-assemblage des peptides permet d'obtenir de nouveaux matériaux par une méthodologie ascendante {svg_10}. Le this compound, étant un peptide, peut servir de bloc de construction pour le développement de matériaux à base de peptides {svg_11}.

Mécanisme D'action

Target of Action

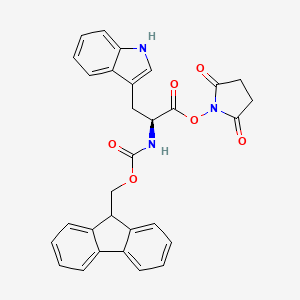

The primary target of Fmoc-Asp(OBut)-NH2 is the peptide bond formation in the process of peptide synthesis . It plays a crucial role in the chemical formation of the peptide bond, which has long fascinated and challenged organic chemists .

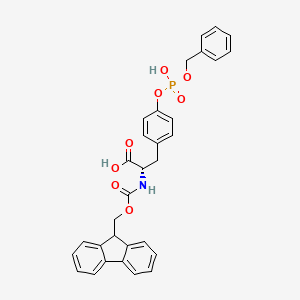

Mode of Action

This compound interacts with its targets through the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

This compound affects the biochemical pathway of peptide synthesis. The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Pharmacokinetics

Its stability under certain conditions, such as its complete stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , suggests it may have unique pharmacokinetic properties.

Result of Action

The result of the action of this compound is the efficient and rapid synthesis of peptides. The Fmoc group has many beneficial attributes, which have yet to be surpassed by any other Na-protecting group . This leads to the production of peptides of significant size and complexity, contributing to advancements in various fields of research .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the efficacy and stability of this compound can be manipulated by adjusting these environmental factors during peptide synthesis.

Propriétés

IUPAC Name |

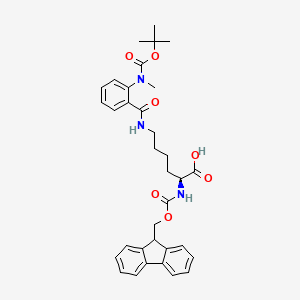

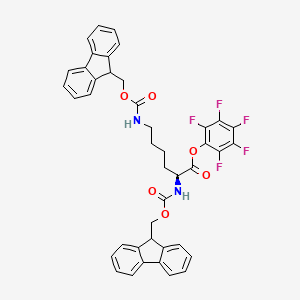

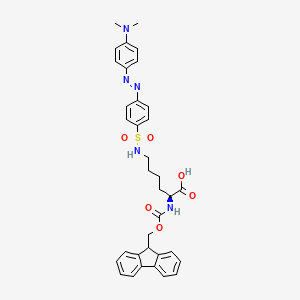

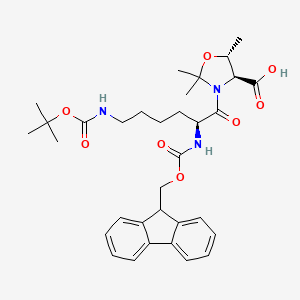

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMBMXLGDKBTSS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)